2,4-dimethoxy-N-(2-methylpropyl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(2-methylpropyl)benzamide is a benzamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(2-methylpropyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2,4-Dimethoxy-N-(2-methylpropyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
- 2,3-Dimethoxy-N-(2-methylpropyl)benzamide
- 3-Acetoxy-2-methylbenzamide
- 2,4-Dimethoxy-N,N-bis(2-methylpropyl)benzamide
Comparison: 2,4-Dimethoxy-N-(2-methylpropyl)benzamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antioxidant and antibacterial activities .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)11-6-5-10(16-3)7-12(11)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI Key |
ANQJZAYIBOMBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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